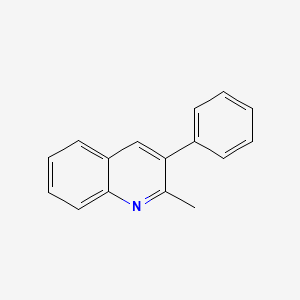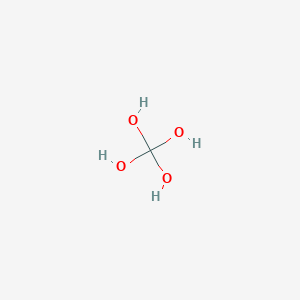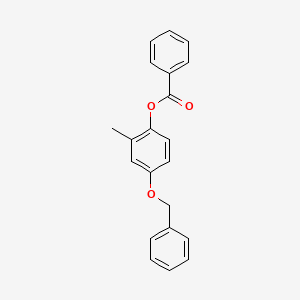![molecular formula C10H8N2 B14750038 4h-Imidazo[4,5,1-ij]quinoline CAS No. 209-28-9](/img/structure/B14750038.png)
4h-Imidazo[4,5,1-ij]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The imidazoquinoline framework is significant in medicinal chemistry due to its presence in various biologically active molecules, including antitumor agents, antimicrobial agents, and receptor ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline typically involves cyclization reactions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method uses iodine as a mediator and results in moderate to good yields . Another approach involves the oxidative C–H amination reactions catalyzed by copper, which also leads to the formation of imidazoquinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the metal-free decarboxylative cyclization due to its environmental friendliness and use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized imidazoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4H-Imidazo[4,5,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a core structure in several pharmaceutical agents, including antitumor and antimicrobial drugs.
Industry: The compound’s derivatives are used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline involves its interaction with various molecular targets. For instance, certain derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial in cell growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects . Other derivatives may target different pathways, depending on their specific functional groups .
Comparison with Similar Compounds
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline: This compound shares a similar core structure but differs in its hydrogenation state, leading to different chemical properties and reactivity.
Imidazo[4,5-c]quinoline: Another closely related compound, known for its biological activity as a PI3K/mTOR inhibitor.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of various biologically active molecules .
Properties
CAS No. |
209-28-9 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-5,7H,6H2 |
InChI Key |
OWNGSVVFNBFQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3N1C=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


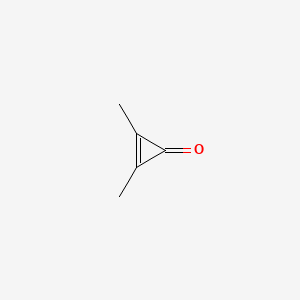
](/img/structure/B14749957.png)


![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
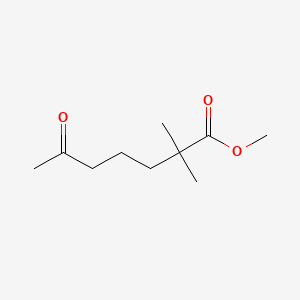
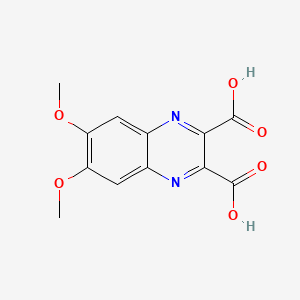
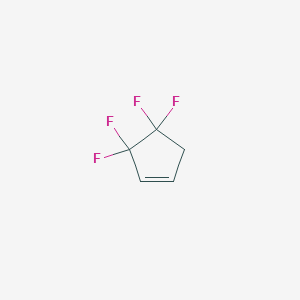
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
